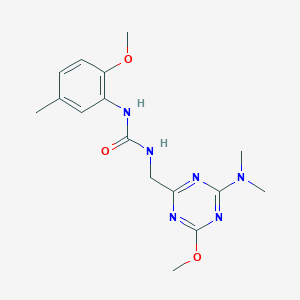
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a derivative of triazine and urea, which has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N5O3 with a molecular weight of approximately 317.34 g/mol. The compound features a triazine ring that is known for its diverse applications in medicinal chemistry.
Research indicates that compounds with similar structures often exhibit significant biological activities. The dimethylamino group enhances the compound's ability to interact with various biological targets, particularly G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.
Interaction with GPCRs
Studies have shown that this compound can effectively inhibit the activity of GPCRs involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as chronic inflammation and possibly cancer .
Antimicrobial and Anti-inflammatory Properties
The biological evaluation of similar triazine derivatives has demonstrated notable antimicrobial and anti-inflammatory properties. For instance, compounds structurally related to This compound have shown efficacy against various bacterial strains and inflammatory models .
Antimalarial Activity
In vitro studies have evaluated the antimalarial activity of urea-substituted compounds against chloroquine-resistant strains of Plasmodium falciparum. These studies indicate that urea derivatives can exhibit significant antimalarial activity with IC50 values comparable to leading antimalarial agents .
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | TBD | TBD |
| Urea derivative 22 | 0.47 | High |
| Urea derivative 29 | 0.40 | 30 |
Case Study 1: Inhibition of Inflammatory Pathways
A recent study highlighted the role of similar triazine compounds in inhibiting inflammatory pathways by blocking specific GPCRs. The findings suggest that these compounds could serve as lead candidates for developing anti-inflammatory drugs .
Case Study 2: Antimalarial Efficacy
In a comparative study involving multiple urea derivatives, the compound demonstrated promising antimalarial activity against P. falciparum, showing an IC50 value comparable to established treatments. This positions it as a potential candidate for further development in malaria therapy .
Eigenschaften
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-10-6-7-12(24-4)11(8-10)18-15(23)17-9-13-19-14(22(2)3)21-16(20-13)25-5/h6-8H,9H2,1-5H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSHJXSEALMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














